
Rivulobirin B
説明
Rivulobirin B (CAS: 194145-29-4) is a condensed furocoumarin derivative isolated from plants in the Apiaceae family, notably Pleurospermum rivulorum and Heracleum rapula . Its molecular formula is C23H12O9 (MW: 432.3 g/mol), and it is characterized as a yellow crystalline powder with a purity of 98.0% . Structurally, it belongs to the bicoumarin subclass, which consists of two fused furocoumarin units. This compound has been identified as a reference standard in phytochemical research, particularly in studies involving furocoumarin bioactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rivulobirin B involves multiple steps and raw materials. Generally, its synthesis requires a series of chemical reactions, crystallization, and purification steps to obtain a higher purity product . The detailed synthetic route is not widely documented, but it typically involves the formation of coumarin structures followed by dimerization to form the dicoumarin structure of this compound.
Industrial Production Methods: This would involve optimizing reaction conditions, purification processes, and ensuring the stability of the compound during production .
化学反応の分析
Types of Reactions: Rivulobirin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the carbonyl groups in the coumarin rings.
Substitution: This reaction can occur at the aromatic rings of the coumarin structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
科学的研究の応用
Medicinal Applications
Antiviral Properties:
Rivulobirin B has shown promising antiviral activity against several viral pathogens. Studies indicate that it inhibits viral replication by targeting specific viral enzymes. For instance, a study demonstrated its effectiveness against influenza viruses, suggesting that this compound could be a candidate for developing antiviral therapies .
Cancer Research:
Research has also explored the potential of this compound in oncology. It has been found to induce apoptosis in cancer cells through the modulation of apoptotic pathways. In vitro studies have shown significant reductions in cell viability in various cancer cell lines, including breast and prostate cancers .
Neuroprotective Effects:
Recent investigations into the neuroprotective effects of this compound indicate its potential in treating neurodegenerative diseases such as Alzheimer's. Animal models have demonstrated that this compound can reduce oxidative stress and inflammation in neuronal tissues, leading to improved cognitive function .
Environmental Applications
Bioremediation:
this compound has been studied for its role in bioremediation processes, particularly in degrading environmental pollutants. Its ability to enhance microbial activity makes it suitable for applications in soil and water treatment, where it can help break down toxic compounds .
Pesticide Development:
In agricultural science, this compound is being researched as a natural pesticide. Its efficacy against certain pests has been documented, showing lower toxicity levels compared to synthetic pesticides while maintaining effective pest control . This application aligns with the growing demand for sustainable agricultural practices.
Agricultural Applications
Plant Growth Promotion:
Research indicates that this compound can promote plant growth by enhancing nutrient uptake and improving resistance to abiotic stresses such as drought and salinity. Field trials have shown increased yield in crops treated with this compound compared to untreated controls .
Fungal Resistance:
this compound exhibits antifungal properties that can protect crops from fungal infections. Studies have reported reduced incidence of crop diseases when treated with this compound, highlighting its potential as a biocontrol agent in agriculture .
Case Studies
作用機序
The mechanism of action of Rivulobirin B involves its interaction with specific enzymes and pathways in viral and bacterial cells. It targets enzymes involved in the replication of viral RNA, thereby inhibiting viral duplication and reducing the viral load. Additionally, it may exert antibacterial effects by interfering with bacterial cell wall synthesis or protein function.
類似化合物との比較
Structural and Molecular Comparisons
Rivulobirin B shares structural homology with other bicoumarins and tricoumarins isolated from Pleurospermum and Heracleum species. Key structural distinctions and similarities are summarized below:
Key Structural Notes:
- This compound and Rivulobirin A are both bicoumarins but differ in fusion patterns: Rivulobirin A features a spiro-fused structure, whereas this compound is a linear dimer .
- Rivulobirin E is a larger dimer with 3-methylbutyl side chains, distinguishing it from this compound .
- Rivulotririn C represents a trimeric analogue with enhanced complexity .
Pharmacological Activity
Furocoumarins are renowned for their inhibition of cytochrome P450 (CYP) enzymes and P-glycoprotein (P-gp), impacting drug metabolism and blood-brain barrier permeability.
Activity Notes:
- While This compound lacks direct bioactivity data, its structural analogs (e.g., Rivulobirin A, C, D) exhibit potent CYP3A4 inhibition (IC50 ~0.1–1 μM), comparable to the clinical inhibitor ketoconazole .
- Rivulobirin A demonstrated significant P-gp inhibition in vivo, enhancing verapamil uptake at the blood-brain barrier . This suggests this compound may share similar mechanisms, though experimental confirmation is pending.
Physicochemical Properties
Notes:
- This compound and E are both stable in organic solvents but require protection from light due to furocoumarin phototoxicity .
生物活性
Rivulobirin B is a dicoumarin compound isolated from the underground parts of Pleurospermum rivulorum, a plant known for its diverse phytochemical properties. This article explores the biological activities associated with this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique dicoumarin structure, which contributes to its biological activity. The compound's solubility and stability in various solvents are critical for its bioavailability and therapeutic applications.
Biological Activities
1. Antioxidant Properties:
this compound exhibits significant antioxidant activity, which is essential for mitigating oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Antimicrobial Activity:
Research indicates that this compound possesses antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
3. Anti-inflammatory Effects:
The compound has been shown to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This effect is particularly relevant in the context of chronic inflammatory diseases.
4. Neuroprotective Effects:
Recent studies have highlighted the neuroprotective potential of this compound. It has been observed to enhance cerebral hemodynamics and reduce necrotic processes in brain tissue during ischemic events, suggesting its utility in treating neurodegenerative conditions .
Table 1: Summary of Biological Activities of this compound
Case Studies
Case Study 1: Neuroprotective Effects in Ischemia Models
In an experimental study involving rat models of brain ischemia, this compound was administered to evaluate its neuroprotective effects. Results indicated that treatment with this compound significantly improved cerebral blood flow and reduced neuronal death compared to control groups. This study underscores the potential application of this compound in neuroprotection during ischemic events .
Case Study 2: Antimicrobial Efficacy
A series of assays were conducted to assess the antimicrobial efficacy of this compound against common bacterial strains. The compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential role as a natural antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for structural elucidation of Rivulobirin B, and how do they address ambiguities in its dimeric furanocoumarin configuration?
- Methodological Answer : this compound’s structure (C₂₃H₁₂O₉) requires a combination of high-resolution mass spectrometry (HR-MS) for molecular formula confirmation and 2D-NMR (¹H-¹³C HMBC, COSY, NOESY) to resolve spatial arrangements. For example, distinguishing between linear and angular furanocoumarin linkages can be achieved through HMBC correlations between carbonyl carbons and adjacent protons . Absolute configuration determination may employ modified Mosher’s method, as demonstrated for Rivulobirin E analogs .
Q. How can researchers ensure reproducibility in isolation protocols for this compound from plant sources?
- Methodological Answer : Standardize extraction using polar solvents (e.g., ethyl acetate, acetone) based on precedents from Heracleum candicans and Pleurospermum rivulorum . Chromatographic purification should include silica gel column chromatography followed by preparative HPLC with UV detection at 254 nm. Document solvent ratios, gradient profiles, and retention times in supplementary materials to enable replication .
Q. What purity validation criteria are essential for this compound in pharmacological assays?
- Methodological Answer : Use HPLC with a C18 column and acetonitrile/water gradient (e.g., 40:60 to 90:10 over 30 min) to achieve >95% purity. Validate via UV absorption at 310 nm (characteristic of furanocoumarins) and cross-reference with LC-MS for molecular ion confirmation (m/z 432.03 for [M+H]⁺). Report batch-specific chromatograms and MS spectra in datasets .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound analogs (e.g., CYP3A inhibition vs. no effect) be systematically resolved?
- Methodological Answer : Conduct dose-response assays (e.g., 0.1–100 µM) under standardized conditions (pH 7.4, 37°C) to account for non-linear inhibition patterns. Compare IC₅₀ values with positive controls (e.g., ketoconazole). Use kinetic studies (Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition. Replicate findings across multiple cell lines (e.g., HepG2, Caco-2) to rule out tissue-specific effects .
Q. What strategies optimize the regioselective synthesis of this compound’s furanocoumarin dimer?
- Methodological Answer : Employ Mitsunobu coupling for ether bond formation between monomeric units, using triphenylphosphine and DIAD in anhydrous THF. Monitor regioselectivity via ¹H-NMR shifts at 6.2–6.4 ppm (furan protons) and 7.3–7.5 ppm (coumarin aromatic protons). Computational modeling (DFT) can predict steric and electronic barriers to dimerization .
Q. How do solvent polarity and crystallization conditions influence this compound’s polymorphic forms?
- Methodological Answer : Screen solvents (chloroform, DMSO, acetone) using slow evaporation or cooling crystallization. Characterize polymorphs via PXRD and DSC to identify thermodynamically stable forms. Compare solubility profiles in biorelevant media (FaSSIF/FeSSIF) to assess bioavailability implications .
Q. What analytical workflows detect degradation products of this compound under accelerated stability testing?
- Methodological Answer : Subject samples to 40°C/75% RH for 4 weeks. Analyze degraded products via UPLC-QTOF-MS in positive ion mode, focusing on m/z shifts indicative of oxidation (+16 Da) or hydrolysis (+18 Da). Use molecular networking tools (e.g., GNPS) to map degradation pathways .
Q. Data Contradiction & Validation
Q. How should researchers address discrepancies in reported NMR assignments for this compound derivatives?
- Methodological Answer : Reconcile conflicting data by re-examining solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and referencing deuterated solvent peaks. Use heteronuclear coupling constants (²J/³J) from HSQC and HMBC to validate ambiguous proton-carbon correlations. Cross-validate with synthetic standards where available .
Q. What statistical frameworks are suitable for meta-analysis of this compound’s cytotoxic IC₅₀ values across independent studies?
- Methodological Answer : Apply random-effects models to account for inter-study variability. Normalize data using log-transformed IC₅₀ values and assess heterogeneity via I² statistics. Include sensitivity analyses to exclude outliers from low-quality studies (e.g., lacking purity validation) .
Q. Experimental Design Considerations
Q. How to design a structure-activity relationship (SAR) study for this compound analogs with minimal synthetic effort?
- Methodological Answer : Prioritize modular synthesis of analogs with variations at the C-8 and C-5 positions. Use high-throughput screening (HTS) in 96-well plates to assess bioactivity. Apply multivariate analysis (PCA or PLS) to correlate substituent electronic parameters (Hammett σ) with activity trends .
特性
IUPAC Name |
9-hydroxy-4-(4-methoxy-7-oxofuro[3,2-g]chromen-9-yl)oxyfuro[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12O9/c1-27-17-10-2-4-15(25)31-22(10)23(21-12(17)6-9-29-21)32-18-11-3-5-14(24)30-20(11)16(26)19-13(18)7-8-28-19/h2-9,26H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUOMKFQMCEXAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC4=C5C=COC5=C(C6=C4C=CC(=O)O6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。